2-Bromo-5-fluorophenyl Acetate: Comprehensive Technical Guide on Properties, Synthesis, and Applications
2-Bromo-5-fluorophenyl Acetate: Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, halogenated phenyl acetates serve as indispensable orthogonal building blocks. 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7) is a highly specialized intermediate that combines the protective stability of an acetate ester with the dual functionalization potential of an ortho-bromo and meta-fluoro substitution pattern. This whitepaper provides an in-depth mechanistic analysis, validated physicochemical data, and a self-validating synthetic protocol designed for senior application scientists and drug development professionals.
Chemical Identity & Physicochemical Properties
The structural logic of 2-bromo-5-fluorophenyl acetate is dictated by its precise substitution. The compound is widely utilized because it allows researchers to perform rigorous cross-coupling reactions without compromising the phenolic oxygen, which can be unmasked later in the synthetic sequence.
Below is the consolidated quantitative data for the compound, sourced from commercial analytical standards :
| Property | Value / Specification |
| IUPAC Name | 2-Bromo-5-fluorophenyl acetate |
| CAS Number | 1456627-48-7 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.03 g/mol |
| InChI Key | LLAUPCWQQIAVBX-UHFFFAOYSA-N |
| Purity Standard | ≥95% (Chromatographic purity) |
| Storage Conditions | Room Temperature (Sealed, dry environment) |
| Physical State | Liquid to low-melting solid (dependent on ambient temp) |
Structural Logic in Drug Design
The strategic placement of functional groups on the benzene ring provides distinct, non-overlapping reactivity profiles—a concept known as orthogonal reactivity.
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The Acetate Group: Acts as a robust protecting group for the phenol. It prevents unwanted O-alkylation or oxidation during harsh downstream reactions and can be cleanly cleaved via basic hydrolysis (e.g., K₂CO₃ in MeOH).
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The Bromo Group (Position 2): Serves as an electrophilic handle for Palladium-catalyzed C-C or C-N bond-forming reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig). Its ortho relationship to the oxygen atom is critical for synthesizing fused heterocycles like benzofurans or indoles.
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The Fluoro Group (Position 5): Fluorine incorporation is a cornerstone of pharmacokinetic optimization. It increases the molecule's lipophilicity (LogP), enhancing cellular permeability, while simultaneously deactivating the meta-position toward cytochrome P450-mediated metabolic oxidation.
Logical relationship of functional groups in 2-bromo-5-fluorophenyl acetate for drug design.
Advanced Synthesis Methodology: Solid-Acid Catalysis
Traditional O-acetylation of phenols relies on homogeneous bases like pyridine or 4-dimethylaminopyridine (DMAP). While effective, these methods complicate downstream purification, requiring extensive acidic aqueous washes that generate toxic waste.
Recent advancements in green chemistry demonstrate that ZrO₂-Al₂O₃ solid acids provide a superior, heterogeneous alternative for the O-acetylation of halogenated phenols .
Causality Behind Experimental Choices
The alumina (Al₂O₃) matrix offers a high specific surface area and structural integrity. Doping this matrix with 80 mol% zirconia (ZrO₂) maximizes surface acidity. The Lewis acidic zirconium sites effectively coordinate and activate the carbonyl oxygen of acetic anhydride, increasing the electrophilicity of the carbonyl carbon. This allows the weakly nucleophilic 2-bromo-5-fluorophenol to attack efficiently without the need for an amine base. Furthermore, the heterogeneous nature of the catalyst allows for simple mechanical separation and recycling.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system, ensuring that the researcher can confirm the success of each step in real-time.
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Reactants Preparation: In a 50 mL round-bottom flask, combine 1.0 equivalent of 2-bromo-5-fluorophenol with 2.0 equivalents of acetic anhydride. Self-Validation: The mixture should form a clear, homogeneous solution.
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Catalyst Addition: Add 0.1 g of 80 mol% ZrO₂-Al₂O₃ solid acid catalyst per 10 mmol of phenol.
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Reaction Execution: Stir the suspension at 130°C for 30 minutes. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the lower-R_f phenolic spot disappears, and a new, UV-active higher-R_f spot (the ester) emerges. Alternatively, real-time ATR-FTIR will show the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1760 cm⁻¹).
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Catalyst Recovery: Filter the reaction mixture while hot to remove the solid catalyst. Self-Validation: The recovered catalyst can be washed with ethanol, dried at 100°C, and calcined for reuse without loss of activity.
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Aqueous Workup: Pour the filtrate into ice-cold distilled water to hydrolyze the excess acetic anhydride into acetic acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Neutralization & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (Self-Validation of acid neutralization), followed by a brine wash. Dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure to yield the crude product. Purify via short-path silica gel chromatography if trace impurities remain, yielding pure 2-bromo-5-fluorophenyl acetate (>95% yield).
Experimental workflow for the solid-acid catalyzed synthesis of 2-bromo-5-fluorophenyl acetate.
Analytical Characterization
To ensure absolute scientific integrity, the synthesized compound must be validated against established spectral data. The following analytical markers confirm the successful acetylation of the phenol and the integrity of the halogenated ring :
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¹H NMR (CDCl₃, 400 MHz):
- 2.356 (s, 3H) — Corresponds to the newly installed acetate methyl group.
- 6.864–6.929 (m, 2H) — Corresponds to the aromatic protons at positions 4 and 6, which are split by the adjacent fluorine atom.
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7.556 (dd, 1H,
= 8.4 Hz, = 6.0 Hz) — Corresponds to the aromatic proton at position 3, exhibiting ortho-coupling to the proton at position 4 and meta-coupling to the fluorine atom.
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Mass Spectrometry (ESI-MS):
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Calculated for C₈H₆BrFO₂ [m−H]⁺: 230.95.
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Found: m/z 190.9 (This dominant peak corresponds to the deacetylated mass fragment, a common ionization pathway for aryl acetates in mass spectrometry, confirming the core structure).
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References
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Thimmaraju, N., & Shamshuddin, S.Z.M. (2019). "Effective synthesis of novel O-acetylated compounds over ZrO₂-Al₂O₃ solid acid." Arabian Journal of Chemistry, 12(8), 1860-1869. URL:[Link]





